4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate

Beschreibung

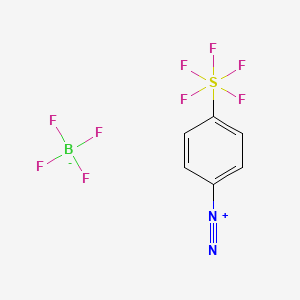

4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate (SF5–C6H4N2+ BF4–) is a diazonium salt characterized by the presence of a pentafluorosulfanyl (SF5) group at the para position of the benzene ring. First synthesized and isolated as a stable salt by Okazaki et al. in 2014, this compound has emerged as a versatile precursor for synthesizing aromatic SF5-containing compounds . The SF5 group is a strong electron-withdrawing substituent with high electronegativity and thermal stability, which confers unique reactivity and stability to the diazonium salt.

Key applications include:

- Cross-coupling reactions: Heck–Matsuda, Suzuki, and Sonogashira couplings to synthesize SF5-bearing alkenes, alkynes, and biaryls .

- Dediazoniation: Formation of SF5-substituted halides, azides, and nitriles using TMSX (X = Hal, N3, CN) or NH4SCN in ionic liquids .

- Click chemistry: Reaction with phenylacetylenes to generate triazoles .

- Azo coupling: Synthesis of azo compounds with reactive aromatic nucleophiles .

Eigenschaften

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F5N2S.BF4/c7-14(8,9,10,11)6-3-1-5(13-12)2-4-6;2-1(3,4)5/h1-4H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZYRTFIIVPIBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF9N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1605274-62-1 | |

| Record name | 4-(Pentafluorosulfanyl)phenyldiazonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentafluorosulfanyl)phenyldiazonium tetrafluoroborate typically involves the diazotization of 4-(pentafluorosulfanyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of tetrafluoroboric acid, resulting in the formation of the diazonium salt .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings to form SF₅-substituted aromatic derivatives:

-

Heck-Matsuda Coupling : Produces SF₅-bearing alkenes via reaction with olefins (e.g., styrene derivatives) under Pd(OAc)₂ catalysis. Yields range from 65% to 85% depending on substituents .

-

Sonogashira Coupling : Forms SF₅-aryl alkynes using terminal alkynes (e.g., phenylacetylene) and Pd/Cu co-catalysis. Reaction conditions: 60–80°C, 12–24 hours .

-

Suzuki Coupling : Generates biaryl derivatives with arylboronic acids. A notable example is 4,4′-bis(pentafluorosulfanyl)biphenyl (85% yield using Pd(OAc)₂) .

Table 1: Cross-Coupling Reactions and Products

| Reaction Type | Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Heck-Matsuda | Styrene | Pd(OAc)₂ | SF₅-C₆H₄-CH=CH₂ | 78 |

| Sonogashira | Phenylacetylene | PdCl₂/CuI | SF₅-C₆H₄-C≡C-Ph | 72 |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ | SF₅-C₆H₄-C₆H₄-SF₅ | 85 |

Dediazoniation Reactions

Dediazoniation pathways vary based on reagents and solvents:

-

Radical Trapping : Pyridine promotes homolytic cleavage, generating aryl radicals trapped by:

-

Heterolytic Pathways : In ionic liquids ([BMIM][BF₄]), reactions with TMS-X (X = Cl, Br, CN, N₃) yield SF₅-substituted halides, nitriles, or azides (60–95% yield) .

Mechanistic Insight :

-

Homolytic dediazoniation dominates in low-polarity solvents (MeCN, THF), forming aryl radicals .

-

Heterolytic pathways prevail in polar, ionizing solvents (TfOH, HFIP), favoring SN1-type mechanisms .

Azo-Coupling Reactions

Reacts with electron-rich aromatics (e.g., 1,3-dimethoxybenzene) to form azo dyes. Key examples include:

Click Chemistry

The azide derivative (SF₅-C₆H₄-N₃) undergoes Huisgen cycloaddition with alkynes to form triazoles:

Homocoupling Reactions

Pd-mediated homocoupling produces symmetrical biaryls:

Solvent-Dependent Reactivity

-

Homolytic vs. Heterolytic Pathways :

Table 2: Solvent Effects on Dediazoniation

| Solvent | Pathway | Major Product | Yield (%) |

|---|---|---|---|

| THF | Homolytic | SF₅-C₆H₅ (benzene) | 62 |

| [BMIM][BF₄] | Heterolytic | SF₅-C₆H₄-CN | 88 |

| MeCN/NaI | Mixed | SF₅-C₆H₄-I + biaryls | 45–60 |

Fluorodediazoniation

In [BMIM][PF₆], fluorodediazoniation selectively yields SF₅-C₆H₄-F (92% yield) . Competing pathways in [BMIM][NTf₂] produce sulfonamide derivatives (e.g., SF₅-C₆H₄-OSO₂CF₃) .

Wissenschaftliche Forschungsanwendungen

Synthesis of SF₅-Substituted Compounds

The primary application of 4-(pentafluorosulfanyl)phenyldiazonium tetrafluoroborate lies in the synthesis of SF₅-substituted aromatic compounds. The diazonium salt serves as a versatile precursor for various reactions, including:

- Borylation : The compound has been utilized in the borylation of SF₅-substituted phenylboronic esters. In the presence of pyridine, the diazonium salt undergoes dediazoniation to form aryl radicals, which can be trapped by boron reagents to yield boronic esters . This reaction is significant for creating intermediates that can be used in further cross-coupling reactions.

- Iodination : Similar to borylation, PFSD can also participate in iodination reactions, allowing for the introduction of iodine into aromatic systems. This process is beneficial for the preparation of iodoaromatic compounds, which are valuable in various synthetic pathways .

Cross-Coupling Reactions

PFSD is particularly noted for its role as a launch pad for cross-coupling reactions. These reactions are crucial in synthetic organic chemistry for forming carbon-carbon bonds. The diazonium salt can be used in:

- Suzuki–Miyaura Coupling : The presence of the SF₅ group enhances the electrophilicity of the aryl radical generated from PFSD, facilitating its participation in Suzuki–Miyaura reactions with aryl halides or boronic acids . This method allows for the efficient synthesis of complex fluorinated aromatic structures.

- Homocoupling and Azo Coupling : PFSD can also engage in homocoupling reactions, producing biaryl compounds. Additionally, it can participate in azo coupling reactions, which are essential for synthesizing azo dyes and pigments .

Material Science Applications

The unique properties imparted by the SF₅ group make PFSD valuable in material science:

- Thermal and Chemical Stability : Compounds containing the SF₅ moiety exhibit high thermal and chemical stability, making them suitable for applications in harsh environments . This characteristic is particularly useful in the development of advanced materials that require durability.

- Electron-Acceptor Properties : The strong electron-accepting nature of SF₅-substituted compounds allows their use in electronic materials, such as organic semiconductors and photovoltaic devices . Research indicates that these materials could enhance performance due to their unique electronic properties.

Catalytic Applications

The catalytic potential of PFSD derivatives is being explored:

- Catalysis in Organic Reactions : The reactivity of PFSD can be harnessed to catalyze various organic transformations, including C-H activation processes. The presence of the SF₅ group may influence reaction pathways and selectivity .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Wirkmechanismus

The mechanism of action of 4-(pentafluorosulfanyl)phenyldiazonium tetrafluoroborate involves the formation of reactive intermediates during its chemical reactions. The electron-withdrawing nature of the pentafluorosulfanyl group influences the reactivity and stability of the intermediates and final products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Diazonium Salts

Structural and Electronic Effects

The SF5 group significantly alters the electronic and steric properties of the diazonium ion compared to other substituents. Below is a comparative analysis:

Key Observations :

- The SF5 group provides superior thermal and chemical stability compared to CF3 and CN analogs, enabling reactions in ionic liquids (e.g., [BMIM][BF4]) without decomposition .

- In contrast, 4-nitrophenyldiazonium salts are less stable and prone to rapid dediazoniation, limiting their utility in multistep syntheses .

Reactivity in Cross-Coupling Reactions

The SF5-substituted diazonium salt exhibits distinct reactivity in transition-metal-catalyzed reactions:

Heck–Matsuda Reaction:

- SF5–C6H4N2+ BF4– : Reacts with styrene or methyl acrylate under Pd(OAc)2 catalysis to form trans-alkenes with >85% yield. The SF5 group enhances regioselectivity and suppresses side reactions .

- Phenyldiazonium tetrafluoroborate : Requires harsher conditions (e.g., higher Pd loading) and yields mixtures of regioisomers in Heck couplings .

Suzuki Coupling:

Dediazoniation Pathways

Dediazoniation mechanisms vary significantly based on substituents:

Notable Findings:

Biologische Aktivität

4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate is a compound that has garnered attention in the field of organic chemistry and biological research due to its unique structure and potential applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a diazonium group attached to a phenyl ring that bears a pentafluorosulfanyl substituent. The presence of multiple fluorine atoms contributes to its reactivity and stability in various chemical environments.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The diazonium group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may interact with biological macromolecules, including proteins and nucleic acids.

Electrophilic Reactions

- Nucleophilic Substitution : The diazonium moiety can react with nucleophiles such as amines and phenols, potentially leading to the modification of biomolecules.

- Formation of Reactive Intermediates : The compound may generate reactive intermediates that can participate in further chemical reactions within biological systems.

Biological Effects

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including cytotoxicity and genotoxicity. The following sections summarize key findings related to these effects.

Cytotoxicity

Studies on related diazonium compounds have shown that they can induce cell death in various cell lines. For instance:

- Case Study 1 : A study involving 4-methylbenzenediazonium revealed significant cytotoxic effects on mouse fibroblast cells, with mechanisms involving oxidative stress and DNA damage .

- Case Study 2 : Another investigation found that exposure to similar diazonium salts resulted in apoptosis in human cancer cell lines, highlighting their potential as anticancer agents .

Genotoxicity

Genotoxic effects have also been documented for related compounds:

- In Vitro Studies : Research indicated that certain benzenediazonium compounds could cause DNA strand breaks and mutations in bacterial models, suggesting a potential risk for genetic damage .

- In Vivo Studies : Animal studies demonstrated DNA adduct formation linked to exposure to these compounds, raising concerns about their mutagenic potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzenediazonium derivatives.

Q & A

Q. What are the recommended handling and storage protocols for 4-(Pentafluorosulfanyl)phenyldiazonium tetrafluoroborate to ensure safety and stability?

- Methodological Answer : This compound is classified under GHS as causing severe skin/eye damage (Category 1C) and acute oral toxicity (Category 4). Key precautions include:

- Use PPE: Nitrile gloves, lab coats, and safety goggles .

- Avoid inhalation of dust; work in a fume hood with negative pressure.

- Store in airtight containers at 2–8°C, away from moisture and strong oxidizers. Dispose via approved waste facilities (P501) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Diazonium salts like this are typically synthesized via diazotization of the corresponding aniline derivative. A standard protocol involves:

- Reacting 4-(pentafluorosulfanyl)aniline with NaNO₂ in acidic media (e.g., HBF₄/HCl) at 0–5°C .

- Isolation via precipitation in cold diethyl ether, followed by vacuum filtration. Yield optimization requires strict temperature control and exclusion of light .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR identifies the pentafluorosulfanyl group (distinct δ -40 to -60 ppm) and tetrafluoroborate counterion (δ -148 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-BF₄]⁺) .

Advanced Questions

Q. How does the pentafluorosulfanyl group influence the reactivity of diazonium tetrafluoroborate salts in cross-coupling reactions?

- Methodological Answer : The SF₅ group is strongly electron-withdrawing, which:

Q. What strategies can resolve contradictions in reported reaction yields when using this compound under varying conditions?

- Methodological Answer : Contradictions often arise from moisture sensitivity or competing decomposition pathways. Mitigation strategies include:

- In situ generation : Prepare the diazonium salt immediately before use to minimize storage-related degradation .

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve stability compared to THF.

- Additive optimization : Cu(I) catalysts or radical scavengers (e.g., TEMPO) suppress side reactions .

Q. What are the mechanisms underlying the thermal decomposition pathways of this diazonium salt?

- Methodological Answer : Thermal decomposition (T > 50°C) proceeds via two pathways:

- Homolytic cleavage : Generates aryl radicals (detected via EPR spin-trapping), useful in photopolymerization .

- Heterolytic pathway : Releases N₂ and forms aryl cations, which react with nucleophiles (e.g., H₂O → phenol byproducts). Activation energy differences between pathways are studied via DSC and DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.